
3-Amino-4-sulfanylbenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-sulfanylbenzene-1-sulfonic acid is an organic compound with the molecular formula C6H7NO3S2 and a molecular weight of 205.25 g/mol . It is characterized by the presence of an amino group (-NH2), a sulfanyl group (-SH), and a sulfonic acid group (-SO3H) attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-sulfanylbenzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives followed by the introduction of the sulfanyl group. One common method involves the reaction of 3-nitroaniline with sulfuric acid to form 3-nitrobenzenesulfonic acid, which is then reduced to 3-aminobenzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction conditions typically include elevated temperatures and the use of catalysts to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-sulfanylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
3-Amino-4-sulfanylbenzene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of 3-Amino-4-sulfanylbenzene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, protein function, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzenesulfonic acid: Similar structure but lacks the sulfanyl group.
3-Aminobenzenesulfonic acid: Similar structure but lacks the sulfanyl group.
4-Sulfanylbenzenesulfonic acid: Similar structure but lacks the amino group.
Uniqueness
3-Amino-4-sulfanylbenzene-1-sulfonic acid is unique due to the presence of both the amino and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
81483-21-8 |
|---|---|
Molekularformel |
C6H7NO3S2 |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
3-amino-4-sulfanylbenzenesulfonic acid |
InChI |
InChI=1S/C6H7NO3S2/c7-5-3-4(12(8,9)10)1-2-6(5)11/h1-3,11H,7H2,(H,8,9,10) |
InChI-Schlüssel |
OQOSNFWADUEBEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


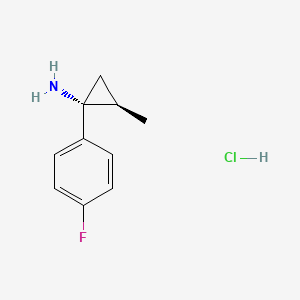

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid](/img/structure/B13645362.png)
![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
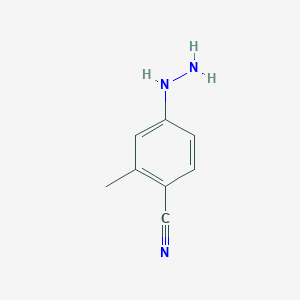
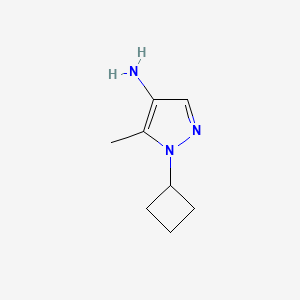
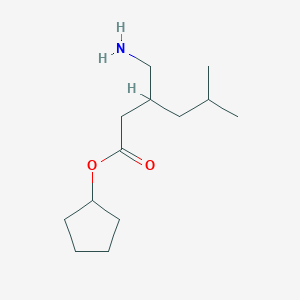
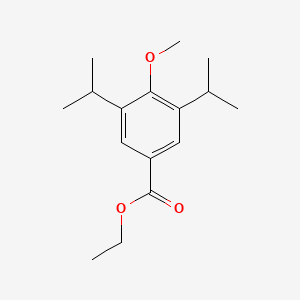
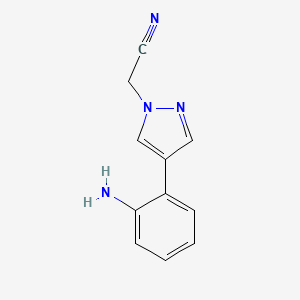
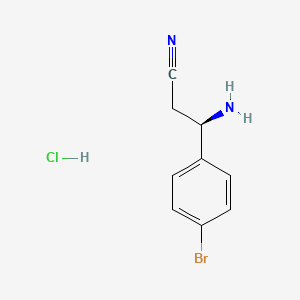
![tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13645407.png)
![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)


